methyl 4-[(1,3-dioxo-2,3-dihydro-1H-inden-2-ylidene)methyl]benzoate
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Overview
Description
Methyl 4-[(1,3-dioxo-2,3-dihydro-1H-inden-2-ylidene)methyl]benzoate is an organic compound that belongs to the class of benzoate esters This compound is characterized by its unique structure, which includes an indene moiety fused with a benzoate ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 4-[(1,3-dioxo-2,3-dihydro-1H-inden-2-ylidene)methyl]benzoate typically involves the condensation of 4-formylbenzoic acid with 1,3-indandione in the presence of a suitable catalyst. The reaction is carried out under reflux conditions in an organic solvent such as ethanol or methanol. The product is then esterified using methanol and a catalytic amount of sulfuric acid to yield the final compound.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for the addition of reagents and control of reaction conditions can enhance the efficiency of the process. Purification is typically achieved through recrystallization or chromatography techniques.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-[(1,3-dioxo-2,3-dihydro-1H-inden-2-ylidene)methyl]benzoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the carbonyl groups to hydroxyl groups.
Substitution: Electrophilic substitution reactions can occur at the aromatic ring, introducing various substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride or lithium aluminum hydride are typically used as reducing agents.
Substitution: Reagents such as bromine or nitric acid can be used for halogenation or nitration reactions, respectively.
Major Products Formed
Oxidation: Formation of carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of halogenated or nitrated derivatives.
Scientific Research Applications
Methyl 4-[(1,3-dioxo-2,3-dihydro-1H-inden-2-ylidene)methyl]benzoate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of methyl 4-[(1,3-dioxo-2,3-dihydro-1H-inden-2-ylidene)methyl]benzoate involves its interaction with specific molecular targets. The compound can form hydrogen bonds and π-π interactions with biological macromolecules, influencing their function. The pathways involved may include inhibition of enzymes or interference with cellular signaling processes.
Comparison with Similar Compounds
Similar Compounds
- Methyl 4-[(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)methyl]benzoate
- Methyl 4-[(1,3-dioxo-2,3-dihydro-1H-isoindol-2-ylidene)methyl]benzoate
Uniqueness
Methyl 4-[(1,3-dioxo-2,3-dihydro-1H-inden-2-ylidene)methyl]benzoate is unique due to its indene moiety, which imparts distinct chemical and physical properties
Biological Activity
Methyl 4-[(1,3-dioxo-2,3-dihydro-1H-inden-2-ylidene)methyl]benzoate, also known by its CAS number 455321-49-0, is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its biological activity, focusing on antimicrobial effects, cytotoxicity, and other pharmacological properties based on recent studies.
Chemical Structure and Properties
The compound has a complex structure characterized by a benzoate moiety linked to a dioxoindene derivative. Its molecular formula is C18H16O4, and it has a molecular weight of approximately 300.32 g/mol. The presence of the dioxo group is significant for its biological activity.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of this compound. It exhibits notable activity against various bacterial strains, particularly Gram-positive bacteria.
Minimum Inhibitory Concentrations (MIC)
The following table summarizes the MIC values against different bacterial strains:
Bacterial Strain | MIC (μg/mL) |
---|---|
Staphylococcus aureus | 15.625 - 62.5 |
Enterococcus faecalis | 62.5 - 125 |
Methicillin-resistant Staphylococcus aureus (MRSA) | 31.108 - 62.216 |
The compound demonstrated bactericidal action by inhibiting protein synthesis and disrupting nucleic acid and peptidoglycan production pathways .
Cytotoxicity
Cytotoxicity studies indicate that this compound exhibits moderate toxicity toward human cell lines. The selectivity index suggests that while it can inhibit bacterial growth effectively, its safety profile requires further investigation.
The proposed mechanism of action involves:
- Inhibition of protein synthesis.
- Disruption of nucleic acid synthesis.
- Interference with cell wall synthesis.
These mechanisms are critical for understanding how the compound exerts its antibacterial effects and highlights the potential for developing new antimicrobial agents based on this scaffold .
Case Studies
A notable study investigated the efficacy of this compound against biofilm-forming bacteria. Results showed significant inhibition of biofilm formation in MRSA at concentrations as low as 0.007 mg/mL . This suggests potential applications in treating persistent infections where biofilm formation is a challenge.
Properties
IUPAC Name |
methyl 4-[(1,3-dioxoinden-2-ylidene)methyl]benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H12O4/c1-22-18(21)12-8-6-11(7-9-12)10-15-16(19)13-4-2-3-5-14(13)17(15)20/h2-10H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AIXJJLCDYFYXKS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)C=C2C(=O)C3=CC=CC=C3C2=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H12O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.